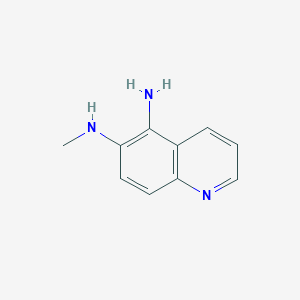

N6-Methylquinoline-5,6-diamine

説明

N6-Methylquinoline-5,6-diamine, also known as this compound, is a useful research compound. Its molecular formula is C10H11N3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N6-Methylquinoline-5,6-diamine is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores the biological mechanisms, therapeutic potentials, and relevant research findings associated with this compound, particularly its role in inhibiting various enzymes and its anticancer properties.

- IUPAC Name : this compound

- CAS Number : 14204-98-9

- Molecular Formula : C10H11N3

- Molecular Weight : 173.22 g/mol

- Purity : 95% .

Inhibition of DNA Methyltransferases

Recent studies have demonstrated that this compound exhibits significant inhibitory effects on DNA methyltransferases (DNMTs), particularly DNMT1, which is crucial for maintaining DNA methylation patterns. The compound intercalates into DNA bound by the bacterial adenine methyltransferase Clostridioides difficile CamA, leading to conformational changes that hinder enzyme activity. The half-maximal inhibitory concentrations (IC50) for this activity were reported to range from 1.9 to 3.5 μM .

Anticancer Activity

This compound has shown promise in cancer research due to its ability to activate the DNA damage response via p53 activation in cancer cells. This mechanism suggests that the compound may be effective in inducing apoptosis in tumor cells by disrupting their DNA repair processes .

Summary of Research Findings

Case Study: Anticancer Efficacy

In a controlled study involving cancer cell lines, this compound was tested for its cytotoxic effects. The results indicated that the compound not only inhibited cell proliferation but also enhanced the sensitivity of cancer cells to conventional chemotherapeutics by promoting a more robust DNA damage response .

Comparative Analysis with Other Quinoline Derivatives

This compound was compared with other quinoline derivatives regarding their biological activities:

| Compound | Target Enzyme | IC50 (μM) | Biological Activity |

|---|---|---|---|

| This compound | DNMT1 | 1.9 - 3.5 | Inhibitory |

| Compound 28 (a related quinoline) | Topoisomerase I | 0.029 | Inhibitory |

科学的研究の応用

Neuroprotective Properties

N6-Methylquinoline-5,6-diamine's structural characteristics make it a candidate for neuroprotective agents. Research indicates that quinoline derivatives can act as potent agonists for dopamine receptors, specifically D2 and D3 receptors, which are crucial in the treatment of neurodegenerative diseases such as Parkinson's disease (PD).

- Case Study : A study demonstrated that compounds derived from quinoline structures exhibited significant neuroprotective effects by reducing oxidative stress and improving locomotor activity in PD animal models . The introduction of an 8-hydroxyquinoline moiety into the structure enhanced the binding affinity to dopamine receptors while also providing antioxidant properties.

Anticancer Activity

This compound has been explored for its potential use in oncology. Its ability to chelate metals may play a role in inhibiting tumor growth.

- Case Study : A patent outlines methods for using quinoline derivatives to improve therapeutic outcomes in patients with hyperproliferative diseases, including cancer. The study emphasizes the compound's potential to enhance the efficacy of existing chemotherapeutic agents by targeting specific cellular pathways associated with tumor growth and resistance .

Coordination Chemistry

This compound exhibits notable coordination properties, making it useful in developing fluorescent sensors and chelators.

Metal Ion Coordination

The compound's ability to coordinate with metal ions has been studied extensively. It is particularly effective in forming complexes with transition metals, which can be utilized in various applications including sensing and catalysis.

- Research Findings : Studies have shown that quinoline derivatives can act as effective fluorescent sensors for zinc ions, demonstrating their utility in biochemical assays and environmental monitoring . The introduction of different substituents can enhance the fluorescence properties of these compounds, making them suitable for sensitive detection methods.

Summary of Applications

特性

IUPAC Name |

6-N-methylquinoline-5,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-12-9-5-4-8-7(10(9)11)3-2-6-13-8/h2-6,12H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKTBLHRTAVWXIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C2=C(C=C1)N=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30161931 | |

| Record name | N6-Methylquinoline-5,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30161931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14204-98-9 | |

| Record name | N6-Methylquinoline-5,6-diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014204989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N6-Methylquinoline-5,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30161931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。